3-(3-Methyl-3-butenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

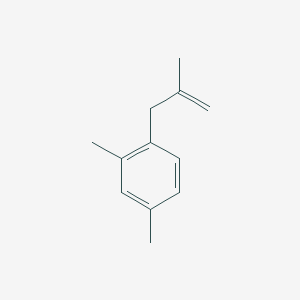

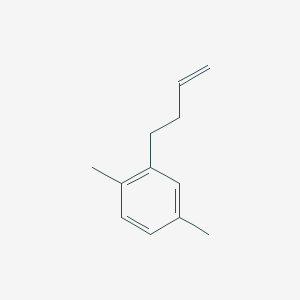

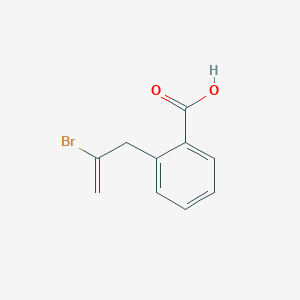

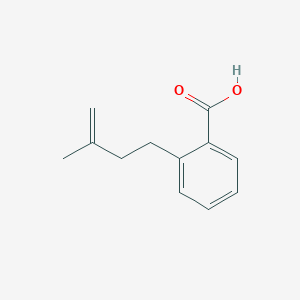

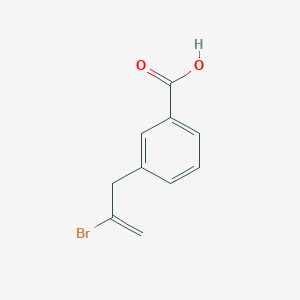

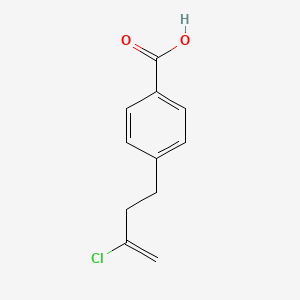

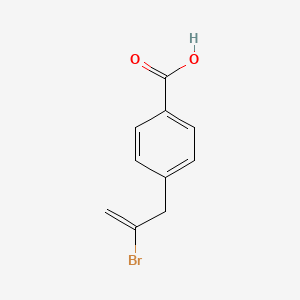

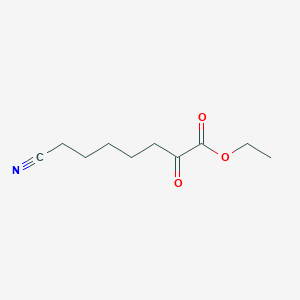

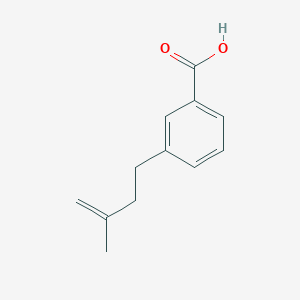

The molecular structure of 3-(3-Methyl-3-butenyl)benzoic acid comprises a benzene ring (benzoic acid moiety) and an alkenyl side chain. The alkenyl group consists of a double bond and a methyl group. The compound’s 2D and 3D structures can be visualized using tools such as the NIST Chemistry WebBook .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial and Molluscicidal Activities

3-(3-Methyl-3-butenyl)benzoic acid has been identified in various studies for its antimicrobial and molluscicidal properties. Compounds structurally related to 3-(3-Methyl-3-butenyl)benzoic acid have been isolated from Piper aduncum leaves, showing significant antibacterial activities and molluscicidal effects (Orjala et al., 1993).

Antiparasitic Activity

Derivatives of 3-(3-Methyl-3-butenyl)benzoic acid have been reported to possess antiparasitic activity. A study on Piper species revealed that certain compounds, structurally related to 3-(3-Methyl-3-butenyl)benzoic acid, exhibited leishmanicidal and trypanocidal activities (Flores et al., 2008).

Effect on Bacterial Cells

Research on Staphylococcus aureus demonstrated that benzoic acid derivatives, including 3-(3-methsl-2-butenyl)-4-hydroxybenzoic acid, can influence the population of penicillinase-producing cells, indicating a potential role in bacterial resistance mechanisms (Dulaney, 1970).

C-H Activation in Carboxylic Acids

The compound has been used to study C-H activation in carboxylic acids. Research on Pd-catalyzed methylation and arylation of carboxylic acids, including 3-(3-Methyl-3-butenyl)benzoic acid, has been conducted to understand these chemical processes (Giri et al., 2007).

Biosynthesis in Plant Cell Cultures

The compound has been implicated in the biosynthesis of benzoic acids in cell cultures of certain plants. A study on Hypericum androsaemum and Centaurium erythraea highlighted the role of similar benzoic acid derivatives in xanthone biosynthesis (El-Mawla et al., 2001).

Oxidative Cross-Coupling Reactions

3-(3-Methyl-3-butenyl)benzoic acid and its derivatives have been studied for their role in oxidative cross-coupling reactions, which are significant in organic synthesis (Miura et al., 1998).

Cytotoxicity and Antileishmanial Potential

Piper hispidum, containing derivatives of 3-(3-Methyl-3-butenyl)benzoic acid, was studied for cytotoxicity and antileishmanial potential. This highlights the potential medicinal applications of these compounds (Friedrich et al., 2005).

Propriétés

IUPAC Name |

3-(3-methylbut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGQZLAIFKEWHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641266 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-3-butenyl)benzoic acid | |

CAS RN |

732249-43-3 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.